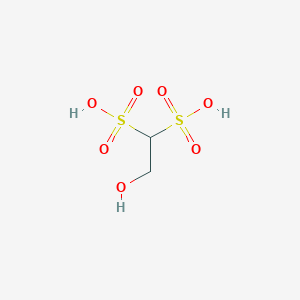
2-Hydroxyethane-1,1-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethane-1,1-disulfonic acid is an organic compound classified as a sulfonic acid. Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with two sulfonic acid groups (-SO3H) situated at the terminal carbon positions. This colorless to white crystalline solid demonstrates high water solubility and is widely utilized across various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethylene glycol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonated derivatives, which are valuable intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
2-Hydroxyethane-1,1-disulfonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxyethane-1,1-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in acid-base reactions. The molecular pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Ethanedisulfonic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methanedisulfonic acid: Contains a single carbon atom and two sulfonic acid groups, differing in its reactivity and applications.
1,3-Propanedisulfonic acid: Features a three-carbon chain with two sulfonic acid groups, offering different chemical properties and uses.
Uniqueness
2-Hydroxyethane-1,1-disulfonic acid is unique due to its combination of hydroxyl and sulfonic acid groups, which provide a versatile platform for various chemical transformations. This dual functionality enhances its reactivity and makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
104473-66-7 |
|---|---|
Formule moléculaire |
C2H6O7S2 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
2-hydroxyethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O7S2/c3-1-2(10(4,5)6)11(7,8)9/h2-3H,1H2,(H,4,5,6)(H,7,8,9) |
Clé InChI |
RPEIKJGZYJQGJL-UHFFFAOYSA-N |
SMILES canonique |
C(C(S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


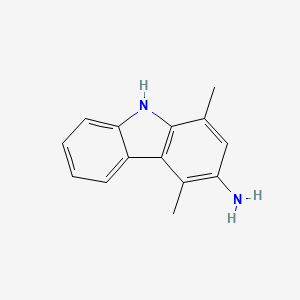


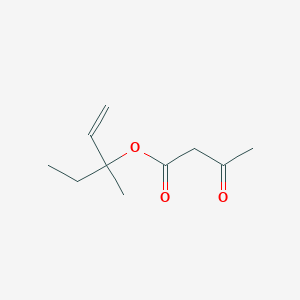
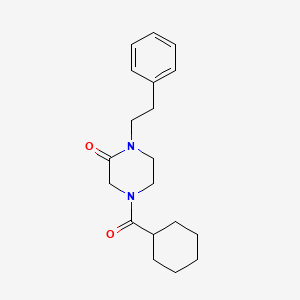
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
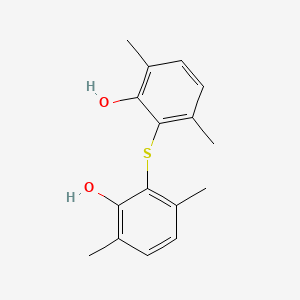
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

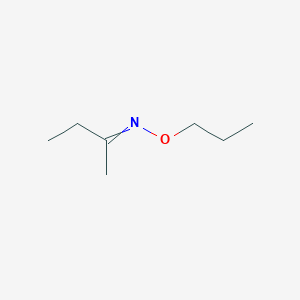
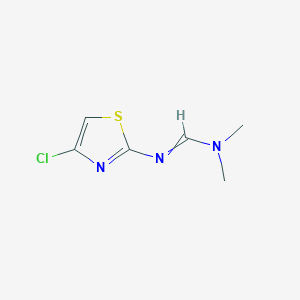
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
